Home > Products > Building Blocks P13639 > 5,6-Dihydrobenzo[h]quinazolin-2-amine
5,6-Dihydrobenzo[h]quinazolin-2-amine - 66521-84-4

5,6-Dihydrobenzo[h]quinazolin-2-amine

Catalog Number: EVT-1617813
CAS Number: 66521-84-4
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,6-diphenyl-5,6-dihydrobenzo[h]quinazolin-2-amine Derivatives

  • Compound Description: This class encompasses a series of 5,6-dihydrobenzo[h]quinazolin-2-amines featuring substitutions on the N and 6-phenyl rings. These compounds were identified through a combination of in silico design, biochemical and biophysical screening, and parallel chemistry. [] These derivatives displayed potent FGFR inhibitory activity, exhibiting a preference for the inactive kinase conformation and acting as non-ATP competitive inhibitors. [] They demonstrated robust cellular pharmacodynamic inhibition, in vitro anti-proliferative effects in FGFR-dependent cells, and significant anti-tumor activity in xenograft models. []

9-(2-chloroethoxy)-4-(4-methoxy-3-(trifluoromethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine

  • Compound Description: This specific derivative of 5,6-dihydrobenzo[h]quinazolin-2-amine has a crystal structure determined using X-ray diffraction, revealing its triclinic crystal system and specific bond lengths and angles. []

9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine

  • Compound Description: Similar to the previous compound, this derivative has a defined crystal structure, revealing a monoclinic crystal system. [] This compound features a bromine atom at the 9-position and a 6-methoxypyridin-2-yl group at the 4-position of the 5,6-dihydrobenzo[h]quinazolin-2-amine core. []

(R)-6-(2-fluorophenyl)-N-(3-(2-((2-methoxyethyl)amino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine dihydrochloride (Derazantinib)

  • Compound Description: This compound, known as Derazantinib, is a potent FGFR inhibitor being investigated for the treatment of biliary tract cancer. [] It has been granted orphan drug designation for this indication. []
Overview

5,6-Dihydrobenzo[h]quinazolin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. The compound's structure features a fused benzoquinazoline ring system, which contributes to its unique chemical properties.

Source and Classification

5,6-Dihydrobenzo[h]quinazolin-2-amine can be synthesized through various methods involving starting materials such as anthranilic acid and other aromatic compounds. It is classified under the broader category of quinazolines, which are known for their pharmacological significance. Quinazolines have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of 5,6-dihydrobenzo[h]quinazolin-2-amine has been explored through multiple methods:

  1. Niementowski's Synthesis: This method involves reacting 4-substituted anthranilic acid with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline derivatives .
  2. Grimmel's Method: Heating o-amino benzoic acids with amines and phosphorus trichloride in toluene results in the formation of 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines .
  3. From Isatoic Anhydride: Isatoic anhydride can react with amines under reflux conditions with ethyl orthoformate to produce dihydro-4-oxoquinazolines without isolating intermediate amides .
  4. Microwave-Assisted Synthesis: Recent studies have shown that microwave irradiation can facilitate the synthesis of various quinazoline derivatives efficiently .

These methods highlight the versatility and adaptability of synthetic routes available for producing 5,6-dihydrobenzo[h]quinazolin-2-amine.

Molecular Structure Analysis

The molecular structure of 5,6-dihydrobenzo[h]quinazolin-2-amine is characterized by the following:

  • Molecular Formula: C12_{12}H11_{11}N3_3
  • Molecular Weight: 197.24 g/mol
  • Structural Features: The compound consists of a fused benzene ring and a quinazoline moiety with an amino group at the 2-position.

The presence of nitrogen atoms within the ring structure contributes to its reactivity and biological activity.

Chemical Reactions Analysis

5,6-Dihydrobenzo[h]quinazolin-2-amine participates in various chemical reactions that enhance its utility in medicinal chemistry:

  1. Michael Addition Reactions: This compound can undergo Michael addition reactions with various electrophiles, leading to the formation of more complex derivatives with enhanced biological properties .
  2. Cyclization Reactions: The compound can act as a precursor in cyclization reactions that generate new heterocyclic structures, further expanding its chemical diversity and potential applications .

These reactions are crucial for developing new derivatives that may exhibit improved pharmacological profiles.

Mechanism of Action

The mechanism of action for 5,6-dihydrobenzo[h]quinazolin-2-amine primarily revolves around its interaction with biological targets involved in inflammatory pathways:

  • Inhibition of Pro-inflammatory Mediators: Studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines and enzymes (e.g., cyclooxygenase) in activated microglial cells .
  • Modulation of Signaling Pathways: The compound may influence key signaling pathways such as NF-kappa B, which is critical in regulating inflammation and immune responses .

This mechanism underscores its potential as an anti-inflammatory agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-dihydrobenzo[h]quinazolin-2-amine include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding its behavior in biological systems and during synthesis.

Applications

5,6-Dihydrobenzo[h]quinazolin-2-amine has several scientific applications:

  1. Pharmaceutical Development: Its derivatives are being explored for their anti-inflammatory and analgesic properties, making them potential candidates for treating conditions like acute coronary syndrome and other inflammatory diseases .
  2. Biological Research: The compound serves as a valuable tool for studying cellular signaling pathways related to inflammation and immune response mechanisms.
  3. Drug Design: The structural features of this compound allow it to be modified into various analogs that could lead to new therapeutic agents with enhanced efficacy or reduced side effects.
Introduction to 5,6-Dihydrobenzo[h]quinazolin-2-amine in Medicinal Chemistry

Structural Hybridization and Pharmacophoric Significance in Heterocyclic Systems

5,6-Dihydrobenzo[h]quinazolin-2-amine features a tetracyclic system comprising a partially saturated dihydronaphthalene fused to a 2-aminopyrimidine ring. This hybridization confers a unique three-dimensional architecture distinct from planar quinazolines, enhancing receptor-binding versatility. The scaffold’s pharmacophoric core includes:

  • 2-Aminopyrimidine: Serves as a hydrogen-bond donor/acceptor, critical for kinase or enzyme inhibition.
  • Dihydronaphthalene moiety: Provides hydrophobic interactions and modulates electron distribution.
  • Ring fusion at C5-C6: Introduces stereochemical flexibility for selective target engagement [7].

Crystallographic studies confirm a perpendicular orientation between the pyrimidine and dihydronaphthalene rings, enabling a "zigzag" molecular packing pattern. This conformation enhances DNA intercalation capabilities, as observed in topoisomerase IIα inhibitors like 2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-8-amine derivatives [2] [7]. Substitutions at key positions dramatically alter bioactivity:

  • A-ring modifications: Fluorination at C7/C8 boosts anti-neuroinflammatory effects by 40–60% via amplified NF-κB pathway inhibition [1] [5].
  • D-ring substitutions: Methoxy groups at C3 reduce IL-6 secretion by 70% in LPS-stimulated microglia [1].

Table 1: Bioactivity Modulation via Substituent Engineering

PositionSubstituentTarget ActivityPotency Enhancement
A-ring (C7)FluorineNF-κB inhibition (Neuroinflammation)62% vs. unsubstituted
D-ring (C3)MethoxyIL-6/TNF-α suppression70% reduction
C2/C43′-HydroxyphenylTopoisomerase IIα inhibitionIC₅₀ = 1.8 μM
C4–CF₃/–OCF₃Antiproliferative (HCT15 cells)85% growth inhibition

Historical Evolution of Quinazoline Derivatives in Drug Discovery

Quinazoline-based drug discovery originated in 1869 with Griess’s synthesis of the first derivative via anthranilic acid condensation [9]. Early focus centered on 2,4-diaminoquinazolines for analgesic/anti-inflammatory applications, culminating in the 2011 discovery of 5,6-dihydrobenzo[h]quinazoline-2,4-diamines with dual antiplatelet and antiphlogistic activities comparable to indomethacin [4] [6]. Key milestones include:

  • 1960s–1980s: Exploration of 2-phenylquinazolin-4(3H)-ones as cyclooxygenase inhibitors, establishing SARs for analgesic optimization [9].
  • 2011: Synthesis of dihydrobenzo[h]quinazoline diamines exhibiting aspirin-like antiplatelet activity and potent anti-inflammatory effects (IC₅₀: 3–8 μM) [4].
  • 2021: Development of topoisomerase IIα poisons (e.g., 2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-8-amines) acting as DNA intercalators in colorectal adenocarcinoma [2].
  • 2022: Identification of anti-neuroinflammatory derivative 17 (7-F, 3-OCH₃), suppressing NLRP3 inflammasome and IL-6 via IκBα phosphorylation blockade [1].

Table 2: Historical Development Timeline

YearAdvancementTherapeutic Impact
1869First quinazoline synthesis (Griess)Foundation for heterocyclic chemistry
20022-Phenylquinazolin-4-ones as analgesics (58% efficacy)Validated COX inhibition
20112,4-Diamino-5,6-dihydrobenzo[h]quinazolinesDual antiplatelet/anti-inflammatory agents
2021Topoisomerase IIα inhibitors (HCT15 cell IC₅₀: 0.9 μM)Novel anticancer DNA intercalators
2022Compound 17 (NF-κB/NLRP3 pathway inhibition)Neuroinflammation-targeted agents

The scaffold’s evolution exemplifies rational hybridization: Retaining the 2-aminoquinazoline pharmacophore while integrating dihydronaphthalene’s conformational dynamics enabled unprecedented target selectivity. Modern derivatives leverage fluorine and methoxy groups to fine-tune pharmacokinetics and suppress off-target effects [1] [5] [8].

Properties

CAS Number

66521-84-4

Product Name

5,6-Dihydrobenzo[h]quinazolin-2-amine

IUPAC Name

5,6-dihydrobenzo[h]quinazolin-2-amine

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

InChI

InChI=1S/C12H11N3/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2,(H2,13,14,15)

InChI Key

JBTKXKYATFWBAO-UHFFFAOYSA-N

SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)N

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.